molecular formula C11H13N3OS B2644268 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one CAS No. 951941-97-2

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No.: B2644268
CAS No.: 951941-97-2
M. Wt: 235.31
InChI Key: SGHHSUXAAKXMGO-UHFFFAOYSA-N
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Description

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one is a heterocyclic compound that contains a pyrrole ring substituted with an allyl group, an amino group, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one can be achieved through multi-step organic synthesis. A common approach might involve:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be constructed through cyclization reactions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide and an α-haloketone.

    Substitution Reactions: The allyl and amino groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one: can be compared with other heterocyclic compounds containing pyrrole and thiazole rings.

    Thiazole Derivatives: Compounds like 2-aminothiazole, which also contain the thiazole ring.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid, which contain the pyrrole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-4-14-5-8(15)9(10(14)12)11-13-7(2)6-16-11/h3,6,12,15H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCBPDQOULABPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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